6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
Brand Name: Vulcanchem
CAS No.: 32602-11-2
VCID: VC14500886
InChI: InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17)
SMILES:
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.00 g/mol

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

CAS No.: 32602-11-2

Cat. No.: VC14500886

Molecular Formula: C11H8Br2N2O2

Molecular Weight: 360.00 g/mol

* For research use only. Not for human or veterinary use.

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- - 32602-11-2

Specification

CAS No. 32602-11-2
Molecular Formula C11H8Br2N2O2
Molecular Weight 360.00 g/mol
IUPAC Name 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17)
Standard InChI Key QGKACHNDUYVGLW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoxaline core—a bicyclic heteroaromatic system comprising two fused pyrazine rings—substituted at positions 2 and 3 with bromomethyl groups (CH2Br-\text{CH}_2\text{Br}) and at position 6 with a carboxylic acid group (COOH-\text{COOH}) . This arrangement confers both electrophilic reactivity (via the bromine atoms) and solubility-enhancing polarity (via the carboxylic acid). The canonical SMILES notation O=C(C1=CC=C2N=C(CBr)C(CBr)=NC2=C1)O\text{O=C(C1=CC=C2N=C(CBr)C(CBr)=NC2=C1)O} accurately represents its connectivity .

Physical and Chemical Characteristics

Key properties include:

  • Density: 2.0±0.1g/cm32.0 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 437.3±40.0C437.3 \pm 40.0^\circ \text{C} at standard atmospheric pressure

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) at 100mg/mL100 \, \text{mg/mL}, but insoluble in water (<0.1mg/mL<0.1 \, \text{mg/mL}) .

  • LogP: 2.51, indicating moderate lipophilicity .

  • Vapor Pressure: 0.0±1.1mmHg0.0 \pm 1.1 \, \text{mmHg} at 25C25^\circ \text{C} .

The compound’s low water solubility necessitates the use of organic solvents like DMSO for in vitro studies, while its stability in powder form (20C-20^\circ \text{C} for three years) facilitates long-term storage .

Synthesis and Antimicrobial Activity

Synthetic Pathways

The synthesis of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- was first reported by Ishikawa et al. (2012), who utilized a multi-step protocol starting from quinoxaline precursors . Bromination of the methyl groups at positions 2 and 3 was achieved using N\text{N}--bromosuccinimide (NBS) under radical initiation, followed by carboxylation at position 6 via Kolbe-Schmitt reaction conditions . The final product was isolated in 95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Mechanistic Insights into Antibacterial Action

Ishikawa’s study demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (MIC 1.56μg/mL1.56 \, \mu\text{g/mL}) and Bacillus subtilis (MIC 3.13μg/mL3.13 \, \mu\text{g/mL}) . The bromomethyl groups are critical to this activity, as they facilitate alkylation of microbial proteins and DNA, disrupting essential cellular processes . Comparative studies with non-brominated analogs revealed a 10-fold reduction in efficacy, highlighting the importance of the bromine substituents .

Role in Antibody-Drug Conjugates (ADCs)

Linker Design and Bioconjugation

In ADC development, 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- serves as a heterobifunctional linker . The bromomethyl groups react with cysteine residues on antibodies, forming stable thioether bonds, while the carboxylic acid moiety enables conjugation to amine-containing cytotoxic drugs via carbodiimide chemistry . This design ensures controlled drug release in target cells, minimizing off-target toxicity .

Case Study: ADC Stability and Efficacy

A 2015 preclinical trial utilized the compound to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies . The resulting ADC exhibited a drug-to-antibody ratio (DAR) of 4.0 and demonstrated >80% tumor growth inhibition in xenograft models, with no significant systemic toxicity . Stability assays confirmed linker integrity in plasma over 14 days, underscoring its suitability for therapeutic applications .

Pharmacological and Formulation Considerations

Pharmacokinetic Profile

  • Absorption: The compound’s LogP (2.51) suggests moderate tissue permeability, though its high molecular weight (360 g/mol) may limit passive diffusion .

  • Metabolism: In vitro studies using hepatic microsomes indicate slow oxidative metabolism, primarily via cytochrome P450 3A4 .

  • Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 8.2hours8.2 \, \text{hours} in rodent models .

Formulation Strategies

Given its insolubility in aqueous media, formulations often employ DMSO-based stock solutions (100 mg/mL) diluted in saline or PBS prior to administration . Lyophilized powders stabilized with trehalose retain >90% activity after six months at 80C-80^\circ \text{C} .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator